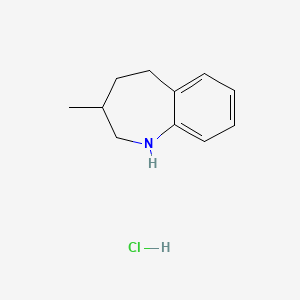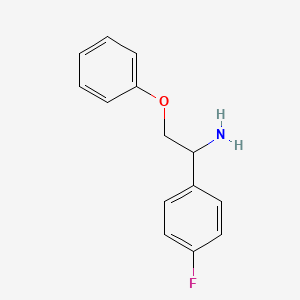
1-(4-Fluorophenyl)-2-phenoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-phenoxyethan-1-amine is an organic compound that features a fluorinated phenyl group and a phenoxy group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a base to form 4-fluorophenyl phenyl ether. This intermediate is then subjected to reductive amination with ethanamine under catalytic hydrogenation conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or phenoxy rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups, such as alkyl, halogen, or nitro groups.
Scientific Research Applications
1-(4-Fluorophenyl)-2-phenoxyethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-phenoxyethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(4-Fluorophenyl)-2-phenoxypropane: Similar structure but with a propane backbone instead of ethanamine.
1-(4-Fluorophenyl)-2-phenoxybutane: Similar structure but with a butane backbone.
Uniqueness: 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine is unique due to its specific combination of a fluorinated phenyl group and a phenoxy group attached to an ethanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phenoxyethanamine |
InChI |
InChI=1S/C14H14FNO/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,14H,10,16H2 |
InChI Key |
SCHFXNFRXHJCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


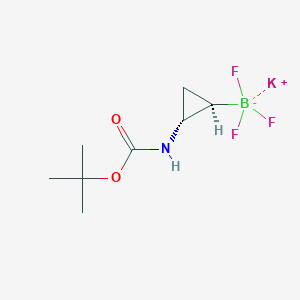
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
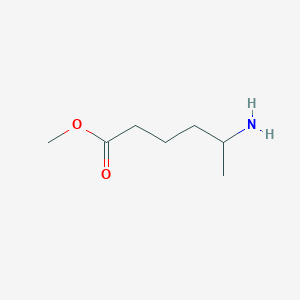
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
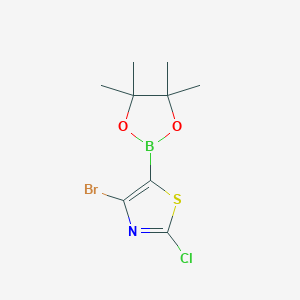
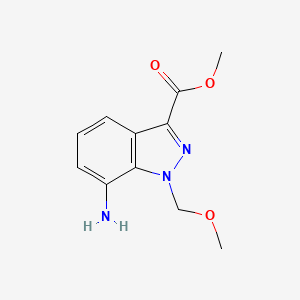


![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
